![molecular formula C14H11FN4S B2959432 4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine CAS No. 499795-93-6](/img/structure/B2959432.png)

4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

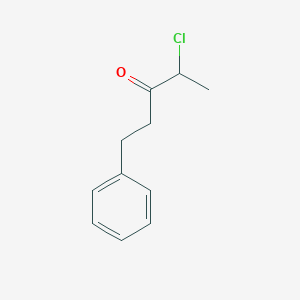

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, optical activity, and other relevant properties .Wissenschaftliche Forschungsanwendungen

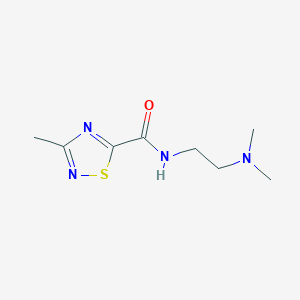

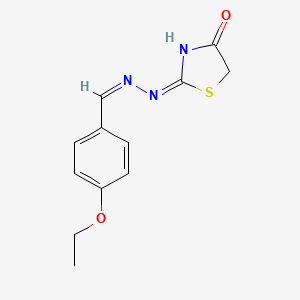

Synthesis and Pharmacological Evaluation

A series of thiazolo[3,2-a]pyrimidine derivatives, synthesized using 4-fluoroaniline, demonstrated significant anti-inflammatory and antinociceptive activities. These compounds were evaluated through the rat paw edema method and thermal stimulus technique, showing potential for therapeutic applications due to their lower ulcerogenic activity and higher safety margins (Alam et al., 2010).

Anticancer Activity

Novel fluorinated thiazolo[4,5-d]pyrimidines, containing the 4-fluorophenyl moiety, were synthesized and evaluated for their anticancer activity. Three compounds in this series exhibited significant activity against 60 human tumor cell lines, highlighting their potential in cancer treatment (Fahmy et al., 2003).

Photophysical and Crystallographic Studies

The integration of triphenylamine and pyrazolo[1,5-a]pyrimidine moieties with the 4-fluorophenyl group led to the synthesis of novel intramolecular charge transfer fluorophores. These compounds, showing promising photophysical properties, could have applications in material science and sensing technologies (Tigreros et al., 2021).

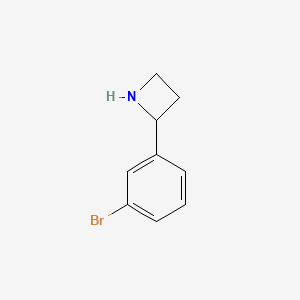

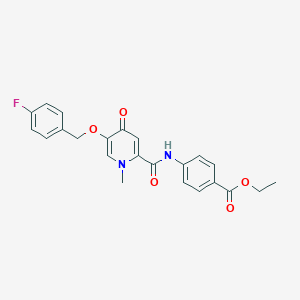

Development of Pyridine-Thiazole Hybrid Molecules

Pyridine-thiazole hybrid molecules, incorporating the 2-fluorophenyl group, were synthesized and showed high antiproliferative activity against various cancer cell lines. These compounds demonstrated a potential mechanism of action related to inducing genetic instability in tumor cells, suggesting their use as anticancer agents (Ivasechko et al., 2022).

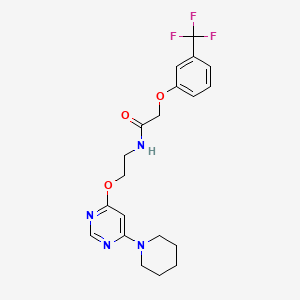

Wirkmechanismus

Target of Action

The primary targets of 4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine are the Mitogen-activated protein kinase 14 and Mitogen-activated protein kinase 1 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets, the Mitogen-activated protein kinases, by binding to their active sites . This interaction can lead to changes in the conformation of the kinases, potentially altering their activity and influencing downstream cellular processes.

Biochemical Pathways

The compound is involved in the Mitogen-activated protein kinase (MAPK) signaling pathway . This pathway plays a key role in transmitting signals from receptors on the cell surface to the DNA in the nucleus, influencing gene expression and cellular responses.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context and the status of the MAPK pathway. By influencing the activity of the Mitogen-activated protein kinases, the compound can affect a wide range of cellular processes, potentially leading to changes in cell proliferation, differentiation, and survival .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the local environment can affect the compound’s solubility and stability, potentially influencing its absorption and distribution. Additionally, the presence of other molecules can impact the compound’s metabolism and excretion, affecting its bioavailability and duration of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4S/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCYCYMPOJZGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)

![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)

![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)